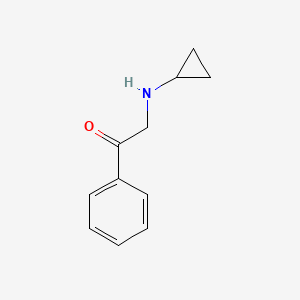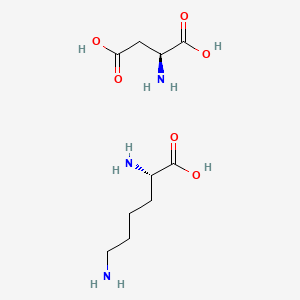
L-Lysin-L-Aspartat
Übersicht
Beschreibung
Lysine aspartate is a compound formed by the amino acids lysine and aspartate . Lysine plays a major role in calcium absorption, building muscle protein, and aids in recovering from surgery or traumas. It also helps your body produce hormones, enzymes, and antibodies .
Synthesis Analysis
The biosynthesis of lysine and aspartate is a complex process. Lysine, methionine, and threonine derive most of their carbon atoms from L-aspartate, and these amino acids are often referred to as the aspartate family . Their biosynthesis involves a complex pathway with common intermediates leading to the end products . Overexpression of wild-type and mutant aspartate pathway genes demonstrated that all six genes are important for L-lysine overproduction .Molecular Structure Analysis
The molecular formula of Lysine aspartate is C10H21N3O6 . The molecular weight is 279.29 g/mol . The crystals of L-lysine D-aspartate monohydrate belong to the orthorhombic space group P2 (1)2 (1)2 (1) with a = 5.458, b = 7.152, c = 36.022 A and Z = 4 .Chemical Reactions Analysis
Lysine reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine . A proteome-wide atlas of lysine-reactive chemistry has begun to characterize the reactivity and ligandability of lysines on a global scale .Physical And Chemical Properties Analysis
Lysine aspartate is odorless or slightly odorous, with a peculiar smell. It is soluble in water but insoluble in ethanol and ether . The major route for the biosynthesis of aspartate from glycolytic intermediates involves the carboxylation of pyruvate to oxaloacetate and subsequent transamination .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Anwendungen
L-Lysin-L-Aspartat wurde beim Wachstum und der Charakterisierung organischer nichtlinearer optischer Einkristalle verwendet. Diese Kristalle werden in elektrooptischen Anwendungen wie optischer Modulation, optischer Schaltung, optischer Logik, Frequenzverschiebung, Farbanzeigen und optischer Datenspeicherung eingesetzt . Der gewachsene Kristall aus this compound ist fast zweimal so effizient wie der herkömmliche KDP-Kristall, was ihn zu einem vielversprechenden kristallinen Material für die Herstellung elektrooptischer Bauelemente macht .
Stoffwechseltechnik
Stoffwechseltechnik ist eine vielversprechende Strategie, um die grüne Synthese von wertvollen Chemikalien aus Erdöl zu realisieren. L-Aspartat und seine Derivate wurden unter Verwendung von Stoffwechseltechnik hergestellt . Dies beinhaltet die Verwendung gentechnischer Verfahren, um die DNA von Mikroorganismen zu verändern, um ihre biochemischen Prozesse zu optimieren und die Produktion spezifischer Verbindungen zu verbessern .
Biosynthese anderer Aminosäuren
L-Aspartat dient als zentraler Baustein für viele Stoffwechselprozesse in den meisten Organismen, wie z. B. die Biosynthese anderer Aminosäuren . Es ist ein Bestandteil von Proteinen und lebenswichtig für Wachstum und Abwehr .
Nukleotidsynthese
L-Aspartat wird bei der Nukleotidsynthese verwendet. Es wird über den Aspartat-Glutamat-Carrier in das Zytoplasma transportiert und zur Protein- und Nukleotidsynthese verwendet .
Produktion von Hormonen
L-Aspartat ist an der Produktion von Hormonen beteiligt, die für Wachstum und Abwehr lebenswichtig sind . Es ist ein Bestandteil von Proteinen und wird in vielen Stoffwechselprozessen in den meisten Organismen verwendet .
Produktion von Lebensmittelzusatzstoffen
Die Aminosäuren der L-Aspartat-Familie, darunter L-Threonin, L-Lysin, L-Methionin und L-Isoleucin, haben ein breites Anwendungsspektrum, darunter Lebensmittelzusatzstoffe . Diese Aminosäuren sind auch Bestandteile von Kosmetika und Therapeutika sowie von Tierfutterzusatzstoffen .
Wirkmechanismus
Target of Action
L-Lysine L-Aspartate, also known as (S)-2,6-Diaminohexanoic acid compound with (S)-2-aminosuccinic acid (1:1), primarily targets enzymes involved in the metabolic pathways of Lysine and Aspartate . These enzymes include Aspartate Aminotransferase (AspAT) and Aspartate Semialdehyde Dehydrogenase . AspAT is involved in the conversion of Aspartate and α-ketoglutarate to Oxaloacetate and Glutamate . Aspartate Semialdehyde Dehydrogenase is involved in the conversion of Aspartate to Aspartate-4-semialdehyde .
Mode of Action
L-Lysine L-Aspartate interacts with its targets by serving as a substrate for the enzymes. The compound dissociates into its constituent amino acids, L-Lysine and L-Aspartate, which are then metabolized by the enzymes . For instance, L-Aspartate is converted to α-iminosuccinate by Aspartate Aminotransferase, which is then converted to α-aminoadipate semialdehyde by Aspartate Semialdehyde Dehydrogenase .
Biochemical Pathways
L-Lysine L-Aspartate is involved in several biochemical pathways. L-Aspartate serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It also promotes energy production via its metabolism in the Krebs cycle . L-Lysine, on the other hand, is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the saccharopine pathway, which leads to the production of α-aminoadipate .
Pharmacokinetics
L-Lysine L-Aspartate is readily absorbed by active transport, distributed, and metabolized . The compound is ingested as a crystalline salt, which dissociates into L-Lysine and L-Aspartate upon dissolution or exposure to gastric acidity .
Result of Action
The action of L-Lysine L-Aspartate results in the production of various metabolites that are vital for growth and defense. For instance, the metabolism of L-Aspartate leads to the production of other amino acids, nucleotides, nicotinamide adenine dinucleotide (NAD), the tricarboxylic acid (TCA) cycle and glycolysis pathway intermediates, and hormones . L-Lysine, on the other hand, is involved in the production of proteins, enzymes, and muscle tissue .
Action Environment
The action of L-Lysine L-Aspartate can be influenced by various environmental factors. For instance, the induction of the Aspartate pathway for Lysine biosynthesis has been shown to be induced under abiotic stress . Moreover, the metabolic engineering of bacteria to increase the titer, yield, and productivity of L-Aspartate biosynthesis requires optimization of fermentation conditions .
Safety and Hazards
Zukünftige Richtungen
With the development of novel technologies and increased investments in synthetic biology, it is promising to realize sustainable production of L-aspartate and its derivatives at the industrial scale in the future . The broad potential of covalent chemistry for targeting functional lysines in the human proteome has been supported .
Biochemische Analyse
Biochemical Properties
L-Lysine L-Aspartate is involved in several biochemical reactions. L-lysine is an essential amino acid that cannot be synthesized by the human body and must be obtained from the diet. It plays a crucial role in protein synthesis, collagen formation, and calcium absorption . L-aspartate, on the other hand, is a non-essential amino acid that participates in the urea cycle and gluconeogenesis . The combination of these two amino acids in L-Lysine L-Aspartate enhances their individual properties and interactions with various enzymes, proteins, and biomolecules.
L-Lysine L-Aspartate interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate . This interaction is crucial for the biosynthesis of other amino acids and the regulation of nitrogen metabolism. Additionally, L-Lysine L-Aspartate is involved in the synthesis of carnitine, which is essential for fatty acid metabolism .
Cellular Effects
L-Lysine L-Aspartate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, L-lysine is known to play a role in the regulation of gene expression through histone modifications . L-aspartate, on the other hand, is involved in the synthesis of nucleotides and other biomolecules required for cell growth and defense .
In neuronal cells, L-Lysine L-Aspartate has been shown to impact brain energy metabolism by modulating the levels of neurotransmitters such as glutamate and GABA . This modulation can influence synaptic transmission and overall brain function.
Molecular Mechanism
The molecular mechanism of L-Lysine L-Aspartate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. L-lysine binds to enzymes such as lysine-ketoglutarate reductase, which catalyzes the conversion of lysine to saccharopine in the saccharopine pathway . This pathway is essential for the catabolism of lysine and the production of energy.
L-aspartate interacts with aspartate aminotransferase, facilitating the transfer of amino groups and the synthesis of other amino acids . These interactions are crucial for maintaining amino acid balance and supporting various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Lysine L-Aspartate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that L-Lysine L-Aspartate is relatively stable under physiological conditions, but its degradation can lead to the formation of byproducts that may affect cellular function . Long-term exposure to L-Lysine L-Aspartate has been observed to influence gene expression and metabolic pathways, highlighting its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of L-Lysine L-Aspartate vary with different dosages in animal models. At low doses, L-Lysine L-Aspartate has been shown to enhance protein synthesis and support growth . At high doses, it may lead to adverse effects such as toxicity and metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
L-Lysine L-Aspartate is involved in several metabolic pathways, including the diaminopimelate pathway for lysine biosynthesis and the urea cycle for aspartate metabolism . These pathways involve various enzymes and cofactors that facilitate the conversion of L-lysine and L-aspartate into other essential biomolecules. The compound also influences metabolic flux and metabolite levels, contributing to overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of L-Lysine L-Aspartate within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is known to facilitate the transport of L-lysine across biological barriers such as the blood-brain barrier . This transporter plays a crucial role in the distribution of L-Lysine L-Aspartate to various tissues, including the brain, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of L-Lysine L-Aspartate is influenced by targeting signals and post-translational modifications. L-lysine is often found in the cytoplasm and mitochondria, where it participates in protein synthesis and energy production . L-aspartate is localized in the cytoplasm and is involved in the synthesis of nucleotides and other biomolecules . The specific localization of L-Lysine L-Aspartate within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution.
Eigenschaften
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVQXAASIFAMD-KNIFDHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33218-32-5 | |
| Record name | L-Aspartic acid, polymer with L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80181785 | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27348-32-9 | |
| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-lysine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Lysine L-Aspartate?
A1: The molecular formula of L-Lysine L-Aspartate is C10H21N3O6. Its molecular weight is 279.3 g/mol. []
Q2: What is the crystal structure of L-Lysine L-Aspartate?
A2: L-Lysine L-Aspartate crystallizes in the monoclinic space group P21. Its unit cell contains two formula units and has the following dimensions: a = 5.539 Å, b = 7.848 Å, c = 15.324 Å, and β = 99.1°. []
Q3: How are the lysine and aspartate molecules arranged within the crystal structure?
A3: The crystal structure of L-Lysine L-Aspartate consists of alternating layers, one comprising lysine molecules and the other, aspartate ions. These layers are primarily interconnected by hydrogen bonds between the side-chain amino group of lysine and carboxylate oxygen atoms of neighboring aspartate ions. []
Q4: Does L-Lysine L-Aspartate form head-to-tail sequences in its crystal structure like other lysine-containing complexes?
A4: Yes, similar to L-lysine acetate, L-lysine D-aspartate, and L-lysine formate, L-Lysine L-Aspartate exhibits a characteristic aggregation pattern in its lysine layer with both straight and zigzag head-to-tail sequences connecting the molecules. This highlights the relative invariance of specific aggregation and interaction patterns involving lysine. [, ]
Q5: How does the chirality of the aspartic acid component affect the molecular aggregation in lysine-aspartate complexes?
A5: Comparison of L-Lysine L-Aspartate with L-lysine D-aspartate monohydrate shows that while both structures contain head-to-tail sequences in the lysine layer, the arrangement of aspartate ions differs. In the LL complex, unlike molecules aggregate into alternating layers. This suggests that chirality reversal of one component can significantly impact molecular aggregation. []
Q6: Does L-Lysine L-Aspartate contribute to the stability of collagen triple helices?
A6: While L-Lysine L-Aspartate itself is not a component of collagen, studies on collagen-like peptides demonstrate that strategically placed lysine and aspartate residues can form stabilizing salt bridges within the triple helix. These interchain interactions, particularly lysine-aspartate pairs, contribute to the overall stability of the triple-helical structure. [, , ]
Q7: How does L-Lysine L-Aspartate influence haemoglobin stability during freeze-drying?
A7: Studies indicate that L-Lysine L-Aspartate, when present in sufficient concentrations during freeze-drying, can effectively protect haemoglobin from oxidation and maintain its functionality even after prolonged storage (15 months). This protective effect is comparable to that of sucrose. []
Q8: Has L-Lysine L-Aspartate been investigated as a potential biomarker for any diseases?
A8: Yes, a study using high-resolution magic-angle spinning proton magnetic resonance spectroscopy found that serum levels of lysine were significantly decreased in patients with Primary Sjögren's syndrome compared to healthy controls. This suggests that lysine, potentially as part of the L-Lysine L-Aspartate complex, could serve as a potential biomarker for this autoimmune disease. []
Q9: Does L-Lysine L-Aspartate play a role in regulating cell metabolism?
A9: Research on Marinesco–Sjogren syndrome (MSS), a disorder unrelated to L-Lysine L-Aspartate, showed that skin fibroblasts from MSS patients exhibit alterations in amino acid metabolism. These cells displayed enhanced catabolic pathways for various amino acids, including lysine, potentially suggesting a compensatory mechanism to cope with cellular stress. While not directly related to L-Lysine L-Aspartate's effects, this finding highlights the involvement of lysine in metabolic pathways. []
Q10: Are there any known effects of L-Lysine L-Aspartate on choline uptake in the heart?
A10: A study on isolated hamster hearts revealed that while neutral amino acids like alanine and serine enhanced choline uptake, L-Lysine L-Aspartate did not show any significant influence on this process. This suggests that L-Lysine L-Aspartate might not directly interact with choline transport mechanisms in cardiac cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)

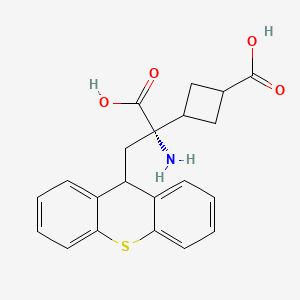
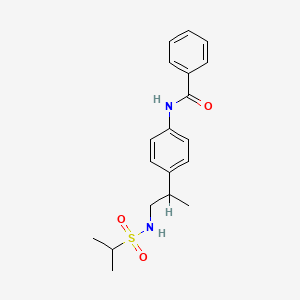


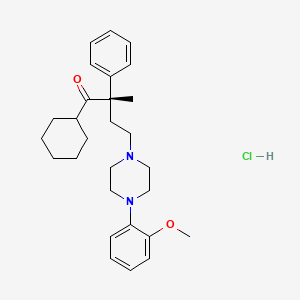

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)


